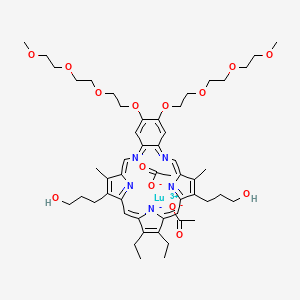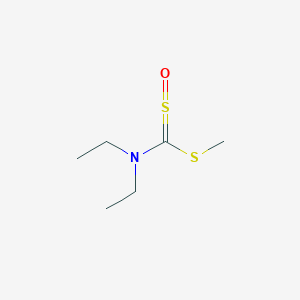
Thiophene-2-carbonyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene-2-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of thiophene-2-carboxylic acid. It derives from a thiophene-2-carboxylic acid and a coenzyme A. It is a conjugate acid of a this compound(4-).
Wissenschaftliche Forschungsanwendungen
Photophysical Properties for Solar Concentrators
Research by Albano et al. (2020) focused on synthesizing new organic fluorophores containing thiophene units connected via triple bonds and carbonyl groups, examining their application for luminescent solar concentrators (LSCs). The study concluded that these dyes, especially those containing CO-thiophene residues, showed promising optical properties for LSC applications, indicating the significance of thiophene-2-carbonyl-CoA derivatives in solar energy conversion (Albano et al., 2020).
Applications in Organic Photovoltaic Cells
Stylianakis et al. (2010) demonstrated the use of thiophene in the modification of single-wall carbon nanotubes for organic photovoltaic cells. The study showed that thiophene-modified nanotubes enhanced the power conversion efficiency of polymer–fullerene photovoltaic cells, highlighting the potential of this compound in the field of renewable energy and sustainable technologies (Stylianakis et al., 2010).
Enzymatic Assembly Lines
Franke and Hertweck (2016) explored the use of biomimetic thioesters, closely related to this compound, in enzymatic assembly lines. Their study emphasized the crucial role of thioesters in biosynthetic pathways, including fatty acids, esters, polyketides, and non-ribosomal peptides. This research underscores the importance of this compound derivatives in understanding complex biosynthetic pathways and enzyme mechanisms (Franke & Hertweck, 2016).
Enhancement of Semiconductor Properties
Research on thiophene-based π-conjugated organic small molecules and polymers by Turkoglu et al. (2017) discussed their use as organic semiconductors in material chemistry. The study highlighted the diverse properties of thiophene-based organic semiconductors and their potential applications in organic photovoltaics, field-effect transistors, and light-emitting diodes, demonstrating the versatility of this compound derivatives in electronic device fabrication (Turkoglu et al., 2017).
Eigenschaften
Molekularformel |
C26H38N7O17P3S2 |
|---|---|
Molekulargewicht |
877.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] thiophene-2-carbothioate |
InChI |
InChI=1S/C26H38N7O17P3S2/c1-26(2,20(36)23(37)29-6-5-16(34)28-7-9-55-25(38)15-4-3-8-54-15)11-47-53(44,45)50-52(42,43)46-10-14-19(49-51(39,40)41)18(35)24(48-14)33-13-32-17-21(27)30-12-31-22(17)33/h3-4,8,12-14,18-20,24,35-36H,5-7,9-11H2,1-2H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1 |
InChI-Schlüssel |
APTYNAZODMUFPO-CITAKDKDSA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CS4)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CS4)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CS4)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8H-Indeno[1,2-d]thiazole, 2-(1H-imidazol-4-ylmethyl)-](/img/structure/B1240988.png)







